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Compound of Interest

Compound Name: loversol

Cat. No.: B029796

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and
biodistribution of ioversol, a nonionic, iodinated contrast agent. The information presented is
intended to serve as a detailed resource for researchers, scientists, and professionals involved
in drug development and biomedical imaging. This document summarizes key quantitative
data, outlines experimental methodologies, and visualizes complex processes to facilitate a
deeper understanding of ioversol's behavior within a biological system.

Pharmacokinetic Profile of loversol

loversol's pharmacokinetic profile in humans is characterized by rapid distribution and
elimination, consistent with an open two-compartment model with first-order elimination.[1]
Following intravenous administration, it is primarily distributed within the extracellular space
and is excreted almost entirely unchanged by the kidneys.[1][2]

Absorption and Distribution

Following intravascular administration, ioversol is rapidly distributed throughout the body. Key
pharmacokinetic parameters related to its absorption and distribution in healthy volunteers are
summarized in the table below.

Table 1: Pharmacokinetic Parameters of loversol in Healthy Volunteers after Intravenous
Administration of Optiray 320][3]
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Parameter 50 mL Dose 150 mL Dose
Cmax (mg/mL) 1.45 2.36

Tmax (min) 2.0 4.3

AUC (mg-hr/mL) 1.74 4.43

Volume of Distribution (Vd) 0.26 L/kg 0.26 L/kg
Distribution Half-life (t%2a) 6.8 minutes 6.8 minutes

Metabolism and Elimination

loversol does not undergo significant metabolism, deiodination, or biotransformation. It is

primarily eliminated from the body via renal excretion.

Table 2: Elimination Pharmacokinetics of loversol in Healthy Volunteers

Parameter

Value

Elimination Half-life (t¥23)

1.5 hours

Clearance (mL/min)

156 (for 50 mL dose)

185 (for 150 mL dose)

Route of Elimination

>95% excreted unchanged in urine within 24

hours

Fecal Elimination

Negligible (3-9%)

Protein Binding

No significant binding to serum or plasma

proteins

The elimination half-life of ioversol can be prolonged in patients with impaired renal function.

Biodistribution

Preclinical studies in animal models provide insight into the tissue distribution of ioversol.

Following intravenous injection in rats, ioversol is rapidly distributed and then cleared, with the
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highest concentrations found in organs of elimination.

Table 3: Tissue Distribution of 125I-loversol in Rats (% of Injected Dose per Gram of Tissue)

Organ 2 hours 24 hours 48 hours

Blood 0.25 +0.04 0.01 +0.00 0.01 +0.00
Liver 0.21 £0.03 0.03+0.01 0.02+0.01
Kidneys 1.34+0.21 0.07 £0.02 0.04 £0.01
Spleen 0.10 £ 0.02 0.02 +0.01 0.01 +£0.00
Lungs 0.23+£0.04 0.02+0.01 0.01 +£0.00
Heart 0.16 + 0.03 0.01 £ 0.00 0.01 £ 0.00
Brain 0.01 £ 0.00 0.00 £ 0.00 0.00 £ 0.00
Muscle 0.11 £0.02 0.01 £0.00 0.01 £0.00
Fat 0.05+0.01 0.01 +£0.00 0.01 +0.00

Animal studies indicate that ioversol does not cross the intact blood-brain barrier.

Experimental Protocols
Human Pharmacokinetic Study Protocol

The following provides a generalized protocol based on clinical studies conducted in healthy
volunteers.

3.1.1. Study Population
o Healthy adult male volunteers.

o Exclusion criteria would typically include a history of hypersensitivity to contrast media,
significant renal or hepatic impairment, and cardiovascular disease.

3.1.2. Dosing and Administration
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Intravenous administration of ioversol (e.g., Optiray 320) at varying doses (e.g., 50 mL and
150 mL).

Administration via a peripheral vein.

3.1.3. Sample Collection

Blood Samples: Venous blood samples collected into heparinized tubes at baseline and at
frequent intervals post-injection (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480
minutes) to characterize the plasma concentration-time profile.

Urine Samples: Complete urine collections at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12,
and 12-24 hours) to determine the extent and rate of renal excretion.

3.1.4. Pharmacokinetic Analysis

e Plasma and urine concentrations of ioversol are determined using a validated analytical
method (see Section 3.2.).

e Pharmacokinetic parameters are calculated using non-compartmental or compartmental
analysis. Software such as NONMEM or Phoenix WinNonlin is commonly used for this
purpose. The plasma concentration-time data for ioversol is best described by a two-
compartment model.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

The quantification of ioversol in biological matrices is typically performed using a validated
reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV)
detection.

3.2.1. Sample Preparation (Plasma)
e To a 100 pL aliquot of plasma, add a suitable internal standard.

» Precipitate proteins by adding 800 uL of a precipitating agent (e.g., 5% perchloric acid or
acetonitrile).
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» Vortex the mixture thoroughly.

o Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
« Inject a portion of the clear supernatant onto the HPLC system.

3.2.2. Chromatographic Conditions

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

» Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile in an
isocratic or gradient elution.

e Flow Rate: Typically 1.0 mL/min.
o Detection: UV detection at a wavelength of approximately 254 nm.
e Injection Volume: 20-100 pL.

3.2.3. Method Validation The analytical method should be validated according to regulatory
guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, sensitivity
(LLOQ), and stability.

Visualizations

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

-

Experimental Workflow: Ioversol Pharmacokinetic Study
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Figure 1. Experimental workflow for a human pharmacokinetic study of ioversol.
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Figure 2. Two-compartment pharmacokinetic model for ioversol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b029796?utm_src=pdf-body-img
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-custom-synthesis
https://www.bgosoftware.com/blog/how-pharmacokinetic-analysis-software-reshapes-clinical-trials/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/019710s055lbl.pdf
https://www.ncbi.nlm.nih.gov/books/NBK26366/bin/IoversolPI.pdf
https://www.benchchem.com/product/b029796#ioversol-pharmacokinetics-and-biodistribution-in-vivo
https://www.benchchem.com/product/b029796#ioversol-pharmacokinetics-and-biodistribution-in-vivo
https://www.benchchem.com/product/b029796#ioversol-pharmacokinetics-and-biodistribution-in-vivo
https://www.benchchem.com/product/b029796#ioversol-pharmacokinetics-and-biodistribution-in-vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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